(3S,4R)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid is a synthetic compound that functions as a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] This means it binds to a site on the receptor different from the chemokine binding site, inhibiting receptor activation without directly competing with chemokines. While its exact source remains unspecified within the provided abstracts, its classification as a CCR5 antagonist points towards its potential role in scientific research related to HIV entry inhibition and related areas.
For instance, one paper details the synthesis of (3S,4R)-3-[(R)-1-(tert-butyldimethylsiloxy)ethyl]-4-(methylsulfonyl)-2-azetidinone, a penem synthon, starting from dibromopenicillanic acid S,S-dioxide. [, ] Another paper describes the use of 2-picolyl thioesters as a synthon for preparing 1-β-alkyl carbapenem intermediates, showcasing a highly stereoselective synthesis of (3S,4S)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-4-[(1R)-1-carboxy-ethyl]-azetidin-2-one. []
(3S,4R)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid acts as a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] This signifies that it binds to a distinct site on the receptor, separate from the chemokine binding site. By binding to this allosteric site, it induces conformational changes in the receptor that prevent the binding of chemokines like CCL5 (RANTES) and CCL3 (MIP-1α) and subsequently inhibit downstream signaling events associated with receptor activation.
Interestingly, while (3S,4R)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid effectively blocks both the binding and functional effects of CCL3, it exhibits a unique divergence in its mechanism of action towards CCL5. [] While it efficiently inhibits the calcium response effects triggered by CCL5 binding to CCR5, it fails to effectively antagonize the binding of CCL5 to the receptor. [] This distinctive behavior suggests that (3S,4R)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid might exert its inhibitory effects on CCL5-mediated CCR5 activation through a mechanism that involves allosteric modulation of receptor conformation rather than direct blockade of CCL5 binding.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3